molecular formula C30H27N5O4S2 B2984582 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 690645-79-5

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide

Cat. No.: B2984582
CAS No.: 690645-79-5
M. Wt: 585.7
InChI Key: RHQYXKCHFILYAU-UHFFFAOYSA-N
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Description

The compound 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide is a complex organic molecule featuring a quinoline core, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the cyano and methoxyphenyl groups. The thiadiazole ring is then synthesized and attached to the quinoline derivative through a sulfanyl linkage. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, involving techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar compounds to 2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide include other quinoline derivatives and thiadiazole-containing molecules These compounds share structural features but may differ in their functional groups, leading to variations in their chemical reactivity and biological activity

Conclusion

This compound: is a versatile compound with significant potential in various fields of research. Its complex structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O4S2/c1-30(2)13-22-26(23(36)14-30)25(17-5-9-19(38-3)10-6-17)21(15-31)28(32-22)40-16-24(37)33-29-34-27(41-35-29)18-7-11-20(39-4)12-8-18/h5-12H,13-14,16H2,1-4H3,(H,33,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQYXKCHFILYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)NC3=NSC(=N3)C4=CC=C(C=C4)OC)C#N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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